3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate, commonly known as Isocarboxazid, is a pharmaceutical compound primarily used as an antidepressant. It belongs to the class of monoamine oxidase inhibitors (MAOIs) and is utilized in the treatment of major depressive disorders. Isocarboxazid is characterized by its unique structure that includes an isoxazole ring, which contributes to its biological activity.
Isocarboxazid was first synthesized in the mid-20th century and has been studied for its pharmacological properties. It is derived from the reaction of 5-methyl-3-isoxazolecarboxylic acid with benzylhydrazine, followed by sulfation to produce the sulfate salt form, which enhances its solubility and bioavailability .
Isocarboxazid is classified as:
The synthesis of Isocarboxazid involves several key steps:
The molecular structure of Isocarboxazid can be described as follows:
Isocarboxazid participates in various chemical reactions due to its functional groups:
Isocarboxazid acts primarily as a monoamine oxidase inhibitor. Its mechanism involves:
This mechanism supports its therapeutic use in treating major depressive disorder by enhancing mood and alleviating depressive symptoms .
Relevant data indicate that Isocarboxazid has a low toxicity profile when used appropriately within prescribed limits .
Isocarboxazid has significant applications in medicine:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: